

# In-Depth Technical Guide: 4,6-di-tert-butylbenzene-1,3-diol

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## Compound of Interest

Compound Name: **4,6-Di-tert-butylresorcinol**

Cat. No.: **B1329516**

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IUPAC Name: 4,6-di-tert-butylbenzene-1,3-diol Synonyms: **4,6-Di-tert-butylresorcinol**

CAS Number: 5374-06-1 Molecular Formula: C<sub>14</sub>H<sub>22</sub>O<sub>2</sub> Molecular Weight: 222.32 g/mol

This technical guide provides a comprehensive overview of 4,6-di-tert-butylbenzene-1,3-diol, a substituted resorcinol derivative. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological activities, with a focus on its potential as an antioxidant and an endocrine-disrupting chemical.

## Chemical and Physical Properties

4,6-di-tert-butylbenzene-1,3-diol is a hydrophobic organic compound characterized by a dihydroxybenzene (resorcinol) ring substituted with two tert-butyl groups at positions 4 and 6. These bulky alkyl groups significantly influence its physical properties, such as enhancing its thermal stability and solubility in organic solvents.[\[1\]](#)

Property	Value	Reference
IUPAC Name	4,6-di-tert-butylbenzene-1,3-diol	<a href="#">[2]</a>
CAS Number	5374-06-1	<a href="#">[2]</a>
Molecular Formula	C <sub>14</sub> H <sub>22</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	222.32 g/mol	<a href="#">[2]</a>
Melting Point	120-125 °C	<a href="#">[3]</a>
Form	Solid	<a href="#">[3]</a>
LogP	3.6928	<a href="#">[4]</a>

## Synthesis

The synthesis of 4,6-di-tert-butylbenzene-1,3-diol is typically achieved through the Friedel-Crafts alkylation of resorcinol. In this electrophilic aromatic substitution reaction, resorcinol is reacted with a tert-butylation agent, such as methyl-tert-butyl ether (MTBE), in the presence of an acid catalyst. The di-alkylated product, **4,6-di-tert-butylresorcinol**, is the thermodynamically favored product of this reaction.[\[3\]](#)[\[5\]](#)[\[6\]](#) While this compound is often a byproduct in syntheses aiming for mono-alkylated resorcinols, its production can be maximized by adjusting reaction conditions.[\[6\]](#)

## Experimental Protocol: Friedel-Crafts Alkylation of Resorcinol

This protocol describes a general method for the acid-catalyzed alkylation of resorcinol, which yields **4,6-di-tert-butylresorcinol** as a major product.

### Materials:

- Resorcinol
- Methyl-tert-butyl ether (MTBE)

- Solid acid catalyst (e.g., mesoporous alumina impregnated with sulfuric acid, or a heteropolyacid like Keggin tungstophosphoric acid)[3][5][6]
- An appropriate solvent (e.g., additional MTBE)[7]

**Procedure:**

- In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (e.g., 7 g) in a suitable solvent such as methyl-tert-butyl ether (e.g., 45 mL).[7]
- Place the reactor in an oil bath and heat the mixture to the desired reaction temperature (e.g., 60 °C) under magnetic stirring.[7]
- Add the acid catalyst (e.g., 0.7 g) to the reaction mixture.[7]
- Monitor the reaction progress using a suitable analytical method, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature.
- Separate the catalyst from the reaction mixture by filtration.
- The filtrate, containing the product mixture, can be subjected to work-up procedures including washing with aqueous solutions to remove any remaining acid and unreacted resorcinol.
- Purify the crude product by techniques such as recrystallization or column chromatography to isolate 4,6-di-tert-butylbenzene-1,3-diol.

## Biological Activity and Potential Applications

Substituted phenols, particularly those with bulky tert-butyl groups, are recognized for their antioxidant properties.[8] Additionally, there is growing evidence that this class of compounds can act as endocrine disruptors by interacting with nuclear hormone receptors.

## Antioxidant Activity

Phenolic compounds, including resorcinol derivatives, can act as antioxidants by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating oxidative chain reactions. The presence of electron-donating tert-butyl groups can enhance this activity.<sup>[8]</sup> While specific quantitative data for the antioxidant capacity of 4,6-di-tert-butylbenzene-1,3-diol is not extensively reported in the literature, the general methodology for assessing such activity is well-established.

## Experimental Protocol: DPPH Radical Scavenging Assay

This is a common *in vitro* assay to determine the free radical scavenging capacity of a compound.<sup>[9][10][11]</sup>

**Principle:** The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with a maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow and a decrease in absorbance.<sup>[9][10]</sup>

**Methodology:**

- **Preparation of DPPH Solution:** Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The concentration should be adjusted to achieve an absorbance of approximately 1.0 at 517 nm.<sup>[9]</sup>
- **Sample Preparation:** Prepare a series of dilutions of 4,6-di-tert-butylbenzene-1,3-diol in the same solvent.
- **Reaction:** In a test tube or a 96-well plate, mix a specific volume of the DPPH solution (e.g., 3 mL) with a smaller volume of the sample solution (e.g., 100  $\mu$ L).<sup>[11]</sup> Prepare a control sample with the solvent instead of the test compound.
- **Incubation:** Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).<sup>[11]</sup>
- **Measurement:** Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A\_control - A\_sample) / A\_control ] x 100 The IC<sub>50</sub> value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage versus concentration.

## Endocrine Disrupting Potential

A significant area of interest for tert-butylation phenols is their potential to act as endocrine-disrupting chemicals (EDCs).<sup>[7]</sup> EDCs can interfere with the body's endocrine system by mimicking, blocking, or otherwise altering the normal function of hormones.<sup>[12]</sup> The primary mechanisms involve interaction with nuclear receptors, such as the estrogen receptor (ER) and the androgen receptor (AR).<sup>[12][13]</sup>

Studies on various substituted phenols have shown that they can bind to these receptors. For instance, compounds like 4-tert-butylphenol and 2,4-di-tert-butylphenol have demonstrated the ability to bind to the estrogen receptor.<sup>[4]</sup> Furthermore, a range of phenols, including 2-tert-butylphenol, have been identified as antagonists for the androgen receptor.<sup>[14]</sup> Given its structure, 4,6-di-tert-butylbenzene-1,3-diol is a candidate for exhibiting similar activities.

**Mechanism of Action - Nuclear Receptor Interaction:** The proposed mechanism involves the binding of the phenolic compound to the ligand-binding domain (LBD) of a nuclear receptor like the ER or AR. This interaction can either mimic the natural hormone (agonist activity) or block the natural hormone from binding (antagonist activity). This binding event can trigger or inhibit a cascade of cellular responses, including the recruitment of co-activator or co-repressor proteins and subsequent modulation of target gene transcription.<sup>[1][15]</sup>

## Experimental Protocol: In Vitro Receptor Transcriptional Activation Assay

This type of assay is used to determine if a chemical can activate or inhibit a specific nuclear receptor.

**Principle:** The assay utilizes a mammalian cell line (e.g., HeLa or 22Rv1) that has been engineered to express a specific nuclear receptor (e.g., human ER $\alpha$  or AR) and a reporter gene (e.g., luciferase) linked to a hormone-responsive promoter. If the test compound binds to and activates the receptor, the receptor-ligand complex will bind to the promoter and drive the

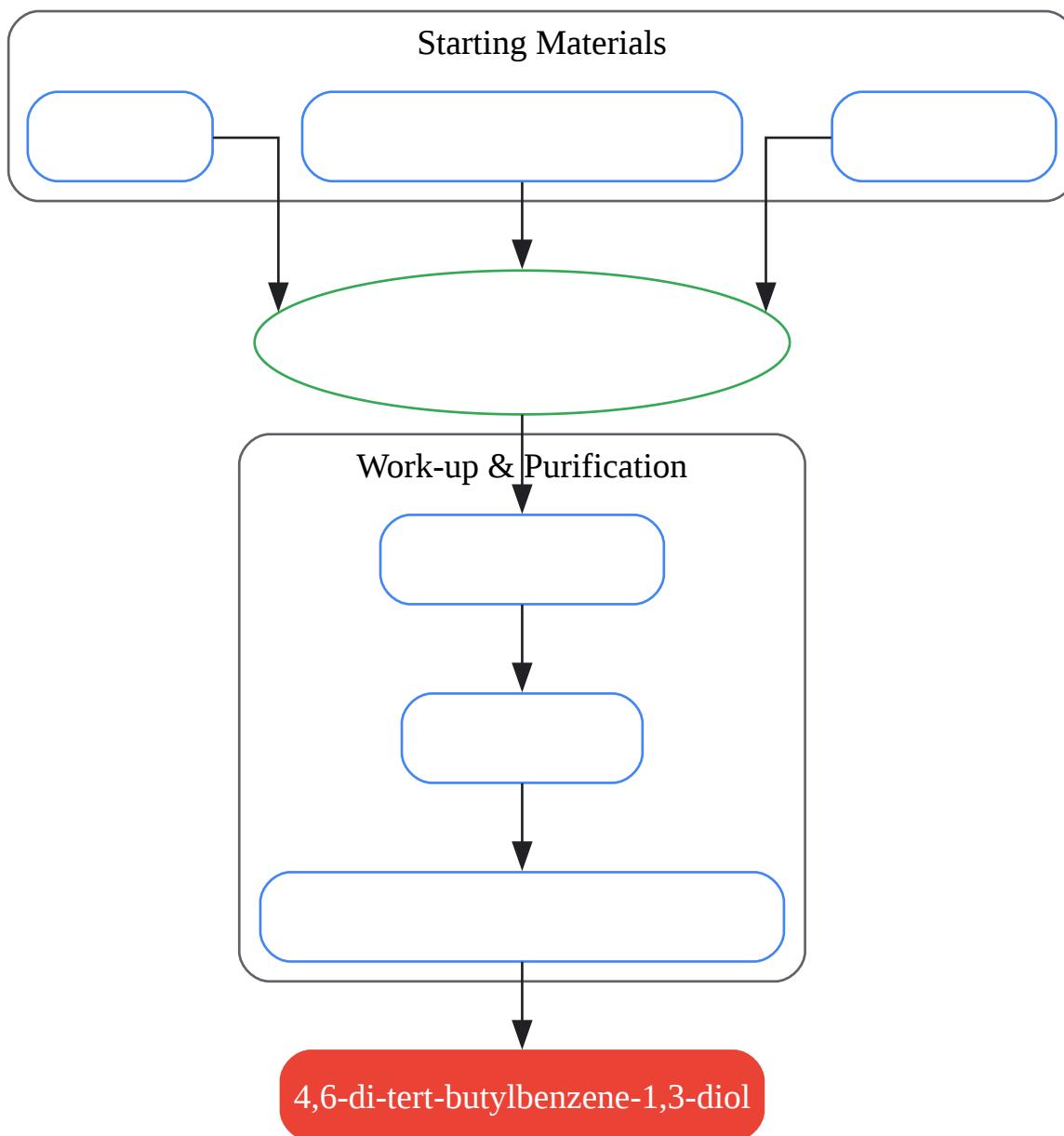
expression of the reporter gene, which produces a measurable signal (e.g., light). Antagonistic activity is measured by the ability of the compound to reduce the signal produced by a known agonist.[\[16\]](#)[\[17\]](#)

Methodology:

- Cell Culture: Culture the appropriate reporter cell line under standard conditions.
- Dosing: Plate the cells in a multi-well format and expose them to a range of concentrations of 4,6-di-tert-butylbenzene-1,3-diol. For antagonist testing, cells are co-treated with the test compound and a known receptor agonist.
- Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
- Lysis and Signal Detection: Lyse the cells and measure the reporter gene product (e.g., luminescence for luciferase).
- Data Analysis: Normalize the reporter signal to a measure of cell viability to account for cytotoxicity. Agonist activity is expressed as a fold-induction over a vehicle control, and antagonist activity is expressed as a percentage inhibition of the response to the reference agonist. Dose-response curves are generated to determine EC<sub>50</sub> (for agonists) or IC<sub>50</sub> (for antagonists) values.

## Visualizations

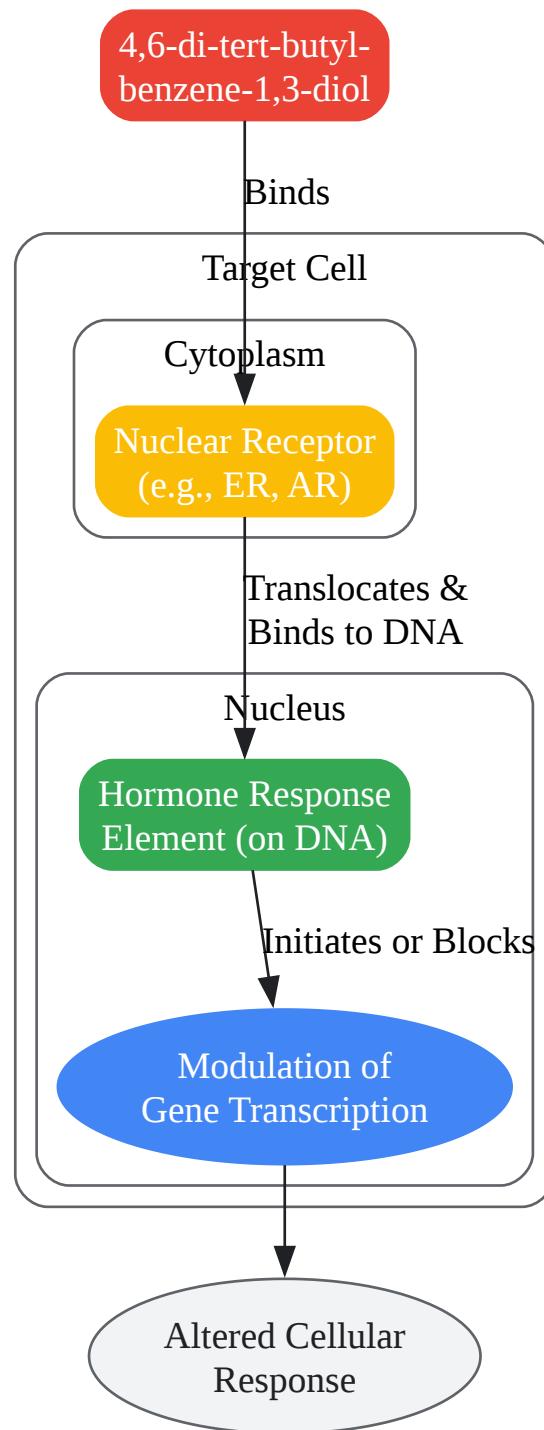
## Logical Workflow for Synthesis



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Caption: General workflow for the synthesis of 4,6-di-tert-butylbenzene-1,3-diol.

## Signaling Pathway for Potential Endocrine Disruption



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Caption: Proposed mechanism for endocrine disruption via nuclear receptor interaction.

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